Dimethyl(2-methoxyphenyl)silanol

Overview

Description

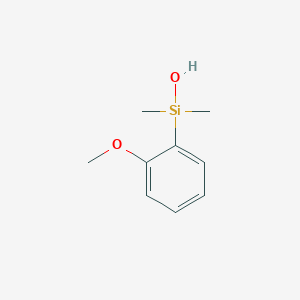

Dimethyl(2-methoxyphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a 2-methoxyphenyl group. This compound is part of the broader class of organosilanols, which are known for their unique chemical properties and applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(2-methoxyphenyl)silanol can be synthesized through several methods. One common approach involves the hydrosilylation of 2-methoxyphenylacetylene with dimethylchlorosilane, followed by hydrolysis to yield the silanol. The reaction typically requires a platinum catalyst and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the direct reaction of dimethyldichlorosilane with 2-methoxyphenylmagnesium bromide, followed by hydrolysis. This method is advantageous due to its scalability and the relatively mild conditions required.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(2-methoxyphenyl)silanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a silanone.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as lithium aluminum hydride (for reduction) and various nucleophiles (for substitution) are commonly used.

Cross-Coupling: Palladium catalysts, along with bases like cesium carbonate, are typically employed.

Major Products:

Oxidation: Silanone derivatives.

Substitution: Various substituted phenylsilanols.

Cross-Coupling: Biaryl compounds.

Scientific Research Applications

Dimethyl(2-methoxyphenyl)silanol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing into its potential use as a precursor for silicon-based pharmaceuticals.

Industry: It is used in the production of silicone-based materials, including adhesives, sealants, and coatings.

Mechanism of Action

The mechanism by which dimethyl(2-methoxyphenyl)silanol exerts its effects is primarily through its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can engage in various bonding interactions, including covalent and hydrogen bonding, which allows it to act as a versatile intermediate in chemical reactions. The hydroxyl group also plays a crucial role in facilitating these interactions by providing a site for further functionalization.

Comparison with Similar Compounds

- Dimethyl(4-methoxyphenyl)silanol

- Dimethyl(2-phenylethenyl)silanol

- Dimethyl(2,4,6-trimethylphenyl)silanol

Comparison: Dimethyl(2-methoxyphenyl)silanol is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and steric properties. Compared to its para-substituted counterpart, dimethyl(4-methoxyphenyl)silanol, the ortho-substituted compound exhibits different reactivity patterns in substitution and cross-coupling reactions. The presence of the methoxy group also enhances its solubility in organic solvents, making it more versatile in various applications.

Biological Activity

Dimethyl(2-methoxyphenyl)silanol, a silanol derivative, has gained attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of silanes with various electrophiles under controlled conditions. Recent advancements have utilized visible light-mediated reactions to enhance yields and selectivity. For instance, organoboron compounds have been employed as photocatalysts to facilitate the conversion of silanes to silanols, achieving significant yields in a sustainable manner .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have indicated that silanol compounds can inhibit cancer cell proliferation. For example, derivatives of silanols have shown promising results against various human cancer cell lines, with IC50 values indicating effective cytotoxicity .

- Antioxidant Activity : Silanols are known to possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to their anticancer effects .

- Anti-inflammatory Effects : Some studies suggest that silanol derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : Silanols exhibit enhanced hydrogen bonding capabilities compared to their carbon counterparts. This property can increase their interaction with biological macromolecules, such as proteins and nucleic acids, thereby influencing their function .

- Cell Membrane Penetration : The unique structural properties of silanols allow for improved lipophilicity and cell membrane penetration, facilitating their bioavailability and efficacy in vivo .

- Reactive Oxygen Species (ROS) Modulation : Silanols may influence ROS levels within cells, contributing to their antioxidant effects and potentially leading to apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various silanol derivatives, this compound was tested against several human cancer cell lines. The results demonstrated significant inhibition of cell growth, with an IC50 value of approximately 60 µM in HeLa cells. Morphological assessments confirmed that treated cells exhibited signs of apoptosis, supporting the compound's potential as an anticancer agent .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound. The compound was found to scavenge free radicals effectively and reduce lipid peroxidation in vitro. These findings suggest that the compound could play a role in protecting cells from oxidative damage, which is a contributing factor in various diseases including cancer and neurodegenerative disorders .

Comparative Data Table

The following table summarizes the biological activities and relevant IC50 values for this compound compared to other silanol derivatives:

Properties

IUPAC Name |

hydroxy-(2-methoxyphenyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2Si/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIGWPEPIIGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[Si](C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700898 | |

| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609353-74-4 | |

| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.